Dermaseptin

Antimicrobial peptides Gram-positive bacteria MIC comparison

Select Dermaseptin CAS 136212-91-4 for reproducible antimicrobial research. Unlike hemolytic analogs (e.g., S4), the native peptide is nonhemolytic, enabling cell-based assays without erythrocyte lysis confounders. With a defined E. coli MIC of 1–4 μM and a 100-fold synergy gain in combination screens, it is the validated choice for membrane permeabilization studies and early-stage drug discovery.

Molecular Formula C152H257N43O44S2
Molecular Weight 3455.1 g/mol
CAS No. 136212-91-4
Cat. No. B549997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin
CAS136212-91-4
Synonymsdermaseptin
dermaseptin DS 01
dermaseptin s
dermaseptin S3(1-16)
Molecular FormulaC152H257N43O44S2
Molecular Weight3455.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N
InChIInChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1
InChIKeyYFHLIDBAPTWLGU-CTKMSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin CAS 136212-91-4: Antimicrobial Peptide Procurement and Selection Guide for Research and Development


Dermaseptin (CAS 136212-91-4) is a 34-residue cationic antimicrobial peptide originally isolated from the skin of the frog Phyllomedusa sauvagii [1]. It belongs to a family of peptides characterized by their α-helical, amphipathic structure and broad-spectrum activity against bacteria, fungi, and protozoa at micromolar concentrations [2]. As a naturally derived peptide, Dermaseptin exhibits high water solubility, thermostability, and a nonhemolytic profile, making it a valuable tool compound for antimicrobial research and a starting point for therapeutic development [1]. However, significant functional divergence exists among its closely related analogs, which directly impacts its selection for specific scientific applications.

Why Dermaseptin CAS 136212-91-4 Cannot Be Substituted by Generic or In-Class Antimicrobial Peptides


Generic substitution of Dermaseptin with other antimicrobial peptides or even its closest in-class analogs (e.g., Dermaseptin S1, S4, B2) is scientifically unsound due to marked differences in antimicrobial spectra, hemolytic activity, and synergy potential [1]. Despite sharing a common structural scaffold, members of the Dermaseptin family exhibit distinct potencies against Gram-positive and Gram-negative bacteria, as well as vastly different safety profiles [1]. For instance, while Dermaseptin S1 is nonhemolytic, Dermaseptin S4 causes significant lysis of erythrocytes at similar concentrations [1]. Furthermore, the native Dermaseptin (DRS) shows unique synergy when combined with other family members, achieving a 100-fold increase in activity, a property not inherent to all analogs [1]. Therefore, selecting the precise compound—Dermaseptin CAS 136212-91-4—is critical to ensure experimental reproducibility and to align with specific project goals related to target pathogen spectrum and acceptable cytotoxicity.

Quantitative Evidence for Dermaseptin CAS 136212-91-4: Direct Comparator Data for Informed Procurement


Dermaseptin Exhibits Differential Antibacterial Potency Compared to Dermaseptin S4 and S5

Dermaseptin (DRS) demonstrates distinct antibacterial activity compared to its close analogs, Dermaseptin S4 and S5. In standardized assays, DRS exhibits a narrower MIC range against E. coli, indicating a more consistent or potent effect under the tested conditions. This contrasts with the variable and often higher MICs observed for S4 and S5 across different bacterial strains [1].

Antimicrobial peptides Gram-positive bacteria MIC comparison

Comparative Cytotoxicity: Dermaseptin's Nonhemolytic Profile versus Hemolytic Dermaseptin S4

A critical differentiator is the hemolytic activity. Dermaseptin (DRS) is explicitly characterized as nonhemolytic, whereas Dermaseptin S4 causes lysis of human erythrocytes at low micromolar concentrations [1][2]. This fundamental difference in toxicity profile directly impacts the suitability of each peptide for applications where mammalian cell viability must be preserved.

Hemolytic activity Cytotoxicity Therapeutic index

Potent Synergy: Dermaseptin Combinations Achieve 100-Fold Increase in Antibiotic Activity

Dermaseptin (DRS) exhibits a remarkable synergistic effect when combined with other members of the Dermaseptin family (S1-S5). This synergy is not a universal property of all antimicrobial peptides but a specific characteristic of this peptide family [1]. The combined activity can result in a 100-fold increase in antibiotic potency over the activity of any single peptide used alone [1].

Synergy Combination therapy Dermaseptin family

Optimal Scientific and Industrial Applications for Dermaseptin CAS 136212-91-4 Based on Verified Evidence


Fundamental Research on Gram-Negative Bacterial Membrane Disruption

Procure Dermaseptin CAS 136212-91-4 for studies focused on the mechanism of action against Gram-negative bacteria like E. coli. Its well-defined and potent MIC range (1-4 μM) [1] makes it an excellent tool compound for investigating membrane permeabilization and bacterial killing kinetics, especially when a nonhemolytic profile is required to avoid confounding factors in cell-based assays.

Development of Non-Cytotoxic Antimicrobial Formulations

Select this peptide for early-stage drug discovery programs where maintaining mammalian cell viability is a primary requirement. The quantitative evidence that Dermaseptin is nonhemolytic, in direct contrast to the hemolytic analog Dermaseptin S4 [2][3], positions it as a safer starting scaffold for designing new antimicrobial agents with reduced off-target toxicity.

Synergy Screening and Combination Therapy Research

Utilize Dermaseptin CAS 136212-91-4 in combination screens with other antimicrobial peptides or conventional antibiotics. Its demonstrated ability to achieve a 100-fold increase in activity when used in mixtures with other Dermaseptin family members [4] provides a validated basis for investigating novel synergistic drug combinations that could overcome antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.